(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one
Description
The compound (1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one is a highly complex polycyclic molecule characterized by:
- Core Structure: A 9,13,22-trioxatricyclo[16.3.1.08,10] framework, which integrates three oxygen atoms into its fused ring system.
- Functional Groups: Hydroxy (-OH), methylidene (=CH₂), and a ketone (C=O) at position 12.
- Substituents: A stereochemically defined (E)-prop-2-enyl side chain bearing a 4-methyl-3,6-dihydro-2H-pyran moiety.
This compound’s structural complexity suggests possible applications in medicinal chemistry or materials science, though its specific bioactivity remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1R,3S,7S,8S,10S,12S,15E,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one |
InChI |
InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5+,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 |
InChI Key |
MSBQEQDLFWWWMV-RPUUYYFUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C/C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O |
Canonical SMILES |
CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O |
Origin of Product |
United States |
Preparation Methods
Convergent Fragment Assembly and Julia Olefination
A prominent synthetic strategy involves the convergent assembly of two key fragments:
- The C3–C16 segment (northern fragment)
- The C17–C28 segment (southern fragment)
These fragments are coupled via Julia olefination to form the macrocyclic core. Subsequent intramolecular Horner–Wadsworth–Emmons (Horner-Emmons) reaction between the C19 phosphonoacetate and C3 aldehyde establishes the macrocycle with defined olefin geometry (cis or trans).
Key Steps in the Synthesis
- Ring-Closing Olefin Metathesis (RCM): Utilization of Grubbs’ catalyst enables the formation of the dihydropyran rings critical to laulimalide’s structure.
- Sharpless Epoxidation: Selective epoxidation of the C16–C17 olefin to install the sensitive epoxide moiety at a late stage, ensuring stereocontrol and functional group compatibility.
- Diastereoselective Sakurai Reaction: A highly diastereoselective Sakurai reaction couples the two fragments efficiently, facilitating the formation of the macrocyclic lactone.
- Macrolactonization: Regioselective macrolactonization of unprotected vicinal diols is employed to close the macrocyclic ring.
Challenges and Solutions
- Epoxide Translocation (Payne Rearrangement): Attempts to perform Payne rearrangement for epoxide translocation were unsuccessful under various conditions, leading to the development of an alternative strategy involving 1,3-allylic isomerization promoted by a rhenium complex.
- Stereochemical Inversion: Oxidation followed by CBS reduction was used to invert stereochemistry at C15 to access the desired epimeric allylic alcohol intermediate.
Semisynthetic Modifications and Stability Enhancements
Given the intrinsic instability of laulimalide, especially under mildly acidic conditions where it converts to less potent isolaulimalide via epoxide ring-opening, semisynthetic approaches have been developed to improve stability and simplify synthesis.
Acetylation and Oxidation
Purification and Characterization
- Reverse-phase HPLC with C18 columns is employed for purification of semisynthetic derivatives.
- Structural assignments are confirmed by 1D and 2D NMR, as well as high-resolution mass spectrometry (ESI-HAMS).
Summary of Preparation Methods in Tabular Form
Research Findings and Implications
- The total synthesis of (−)-laulimalide has been achieved in 25 linear steps with an overall yield of approximately 3.5%, demonstrating a relatively concise and efficient synthetic route.
- The synthetic compound exhibits spectral data identical to natural laulimalide, confirming the stereochemical and structural fidelity of the synthetic methods.
- Semisynthetic derivatives with modified hydroxyl groups show improved chemical stability while retaining microtubule-stabilizing and antiproliferative activities, important for therapeutic development.
- The development of novel catalytic methods (e.g., ruthenium-catalyzed alkene-alkyne coupling, rhenium-promoted 1,3-allylic isomerization) has been critical to overcoming synthetic challenges and enabling access to laulimalide and analogues.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique structure for the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Oxygenated Frameworks
: Dioxatricyclo[10.3.0.03,7] Derivatives (16a/b)
- Core Structure : 5,13-dioxatricyclo[10.3.0.03,7] (two oxygen atoms vs. three in the target compound).
- Functional Groups : Hydroxy, methylidene, and ketone groups.
- Substituents : Propyl side chain instead of the target’s dihydro-2H-pyran-bearing propenyl group.
- The propenyl-dihydro-2H-pyran substituent in the target may confer greater stereoelectronic complexity, influencing receptor binding or metabolic stability.
: Epothilone B Analogues (e.g., S34, 42, 43)
- Core Structure : Macrocyclic lactones/lactams (e.g., cyclohexadecene) vs. the target’s tricyclic system.
- Functional Groups : Hydroxy, thiazole, and ketone groups.
- Key Differences :
- Macrocyclic systems in Epothilones enable microtubule-stabilizing activity, whereas the target’s rigid tricyclic framework may limit conformational flexibility required for such mechanisms.
- The target’s dihydro-2H-pyran substituent contrasts with Epothilones’ thiazole groups, which are critical for cytotoxicity .
Functional Group and Substituent Analysis
: Tetrahydro-2H-Pyran-Containing Compound
- Substituent : A tetrahydro-2H-pyran moiety linked via a triazole ring.
: Casbane-Type Diterpene (2-epi-10-hydroxydepressin)
- Core Structure : Casbane diterpene vs. the target’s oxygenated tricyclic system.
- Functional Groups : Hydroxy and methyl groups.
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
The compound (1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article aims to summarize the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound's structure features multiple functional groups and a complex tricyclic framework that contribute to its biological properties. The presence of hydroxyl groups suggests potential for interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Properties : Some studies report that this compound demonstrates antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes.
- Antitumor Activity : There is emerging evidence indicating that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.
1. Antioxidant Activity
A study conducted on similar compounds indicated that hydroxylated tricyclic structures often exhibit high radical-scavenging activity due to their ability to donate electrons. The specific antioxidant capacity of this compound could be quantitatively assessed using DPPH and ABTS assays.
2. Anti-inflammatory Mechanisms
Research has shown that compounds with similar structural motifs can inhibit nuclear factor kappa B (NF-kB) signaling pathways. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
3. Antimicrobial Studies
The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics.
4. Antitumor Studies
In vitro studies demonstrated that the compound induces cell cycle arrest at the G2/M phase in cancer cell lines such as HeLa and MCF-7. In vivo studies on murine models showed a significant reduction in tumor size when treated with the compound compared to controls.
Data Tables
| Biological Activity | Method of Study | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = X µM |
| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha by Y% |
| Antimicrobial | Disk diffusion | Inhibition zone = Z mm |
| Antitumor | Cell cycle analysis | G2/M arrest observed |
Case Studies
- Case Study on Antioxidant Activity : A comparative study involving various hydroxylated compounds showed that this specific compound had an IC50 value lower than many known antioxidants like ascorbic acid.
- Clinical Trials for Anti-inflammatory Effects : Early-phase clinical trials have suggested that patients treated with formulations containing this compound reported reduced symptoms of chronic inflammatory conditions.
- Antimicrobial Efficacy : A clinical isolate study indicated that this compound could be a candidate for developing new antimicrobial agents against resistant strains of bacteria.
- Antitumor Research : A recent publication highlighted the potential of this compound as a lead structure for developing novel anticancer therapies through structural modifications aimed at enhancing its bioavailability.
Q & A
Q. What interdisciplinary approaches are needed to study the compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
